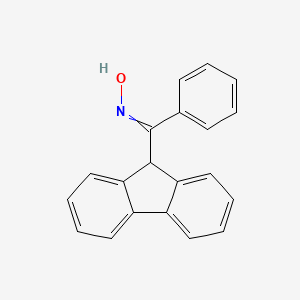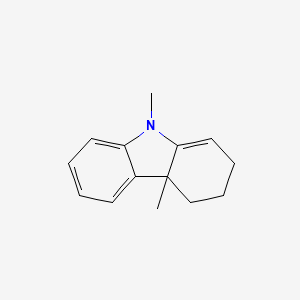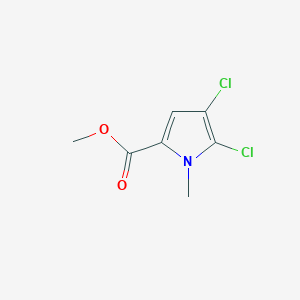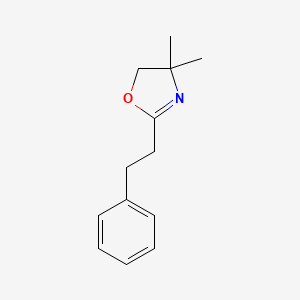
4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a dimethyl group and a phenylethyl group attached to the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-phenylethylamine with an appropriate diketone or ketoester in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylethyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce dihydro derivatives with altered ring saturation.
科学的研究の応用
4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition, activation, or alteration of the target’s function.
類似化合物との比較
Similar Compounds
- 4,4-Dimethyl-2-phenyl-2-oxazoline
- 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole
- 4,4-Dimethyl-2-(2-ethylphenyl)-4,5-dihydro-1,3-oxazole
Uniqueness
4,4-Dimethyl-2-(2-phenylethyl)-4,5-dihydro-1,3-oxazole is unique due to the presence of both a dimethyl group and a phenylethyl group, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
特性
CAS番号 |
13608-28-1 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
4,4-dimethyl-2-(2-phenylethyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C13H17NO/c1-13(2)10-15-12(14-13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChIキー |
YTGPYAJWSKPZNW-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=N1)CCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


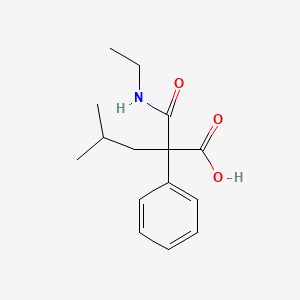

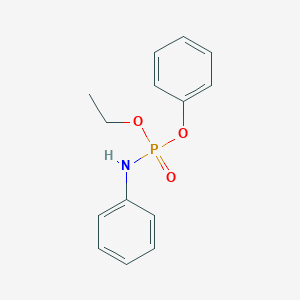

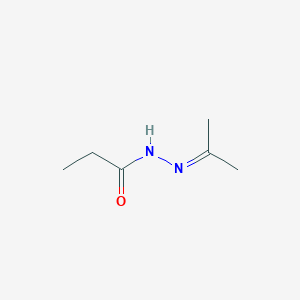
![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)
![Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate](/img/structure/B14004596.png)
![2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]-](/img/structure/B14004604.png)
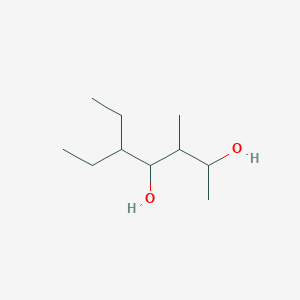
![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
![diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate](/img/structure/B14004622.png)
